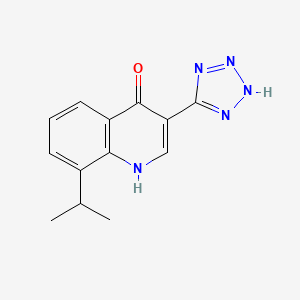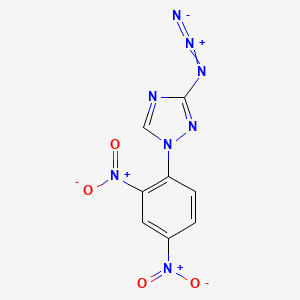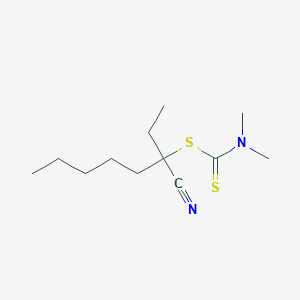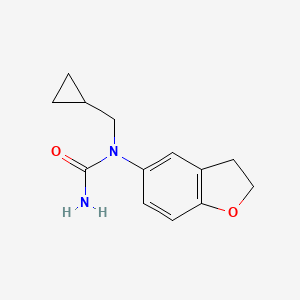![molecular formula C15H16OS B14592279 2-[(Benzylsulfanyl)methyl]-4-methylphenol CAS No. 61189-80-8](/img/structure/B14592279.png)
2-[(Benzylsulfanyl)methyl]-4-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Benzylsulfanyl)methyl]-4-methylphenol is an organic compound that features a phenol group substituted with a benzylsulfanyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzylsulfanyl)methyl]-4-methylphenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-methylphenol with benzyl mercaptan in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like acetone or ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or distillation, would likely be applied to produce this compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Benzylsulfanyl)methyl]-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzylsulfanyl group can be reduced to form thiols.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to introduce new substituents on the aromatic ring.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Thiols and other reduced sulfur-containing compounds.
Substitution: Halogenated or nitrated phenols.
Applications De Recherche Scientifique
2-[(Benzylsulfanyl)methyl]-4-methylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(Benzylsulfanyl)methyl]-4-methylphenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and redox reactions, while the benzylsulfanyl group can interact with thiol-containing enzymes and proteins. These interactions can modulate biological processes and lead to the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Benzylsulfanyl)methyl]benzoic acid
- 2-(Benzylsulfanyl)-4-methylquinazoline
- 2-Benzylsulfanyl-4-methoxymethyl-6-methyl-nicotinonitrile
Uniqueness
2-[(Benzylsulfanyl)methyl]-4-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
61189-80-8 |
|---|---|
Formule moléculaire |
C15H16OS |
Poids moléculaire |
244.4 g/mol |
Nom IUPAC |
2-(benzylsulfanylmethyl)-4-methylphenol |
InChI |
InChI=1S/C15H16OS/c1-12-7-8-15(16)14(9-12)11-17-10-13-5-3-2-4-6-13/h2-9,16H,10-11H2,1H3 |
Clé InChI |
SIDAOLADKUZVIP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)CSCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(3H-Naphtho[1,2-d]imidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14592211.png)

![3-Chloro-6-[4-methyl-2-nitro-6-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14592230.png)

![2-Propenamide, N-[3-(diethylamino)propyl]-2-methyl-](/img/structure/B14592237.png)


![4-[5-(3-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine](/img/structure/B14592256.png)
![N-[1-(3-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14592257.png)
![Methyl 8-[2-(2,4-dinitrophenyl)hydrazinylidene]nonanoate](/img/structure/B14592266.png)
![Bicyclo[4.3.1]deca-2,4,6,8-tetraene](/img/structure/B14592270.png)

